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Compound of Interest

Compound Name: 3-Fluorophenylboronic acid

Cat. No.: B151535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Fluorophenylboronic acid (CAS No: 768-35-4), a versatile building block in organic

synthesis and medicinal chemistry. This document details the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

utilized for their acquisition.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Fluorophenylboronic acid,

providing a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of 3-Fluorophenylboronic acid
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Solvent

8.18 s - B(OH)₂ DMSO-d₆

7.61 - 7.55 m - Ar-H DMSO-d₆

7.48 - 7.42 m - Ar-H DMSO-d₆

7.21 - 7.14 m - Ar-H DMSO-d₆

Source: SpectraBase[1]

Table 2: ¹³C NMR Data of 3-Fluorophenylboronic acid

Chemical Shift (δ) ppm Assignment Solvent

163.2 (d, J = 243.5 Hz) C-F Acetone-d₆

136.5 (br) C-B Acetone-d₆

130.9 (d, J = 7.9 Hz) Ar-C Acetone-d₆

126.5 (d, J = 2.7 Hz) Ar-C Acetone-d₆

120.3 (d, J = 21.1 Hz) Ar-C Acetone-d₆

116.6 (d, J = 23.3 Hz) Ar-C Acetone-d₆

Source: SpectraBase[2]

Table 3: ¹⁹F and ¹¹B NMR Data of 3-Fluorophenylboronic acid

Nucleus Chemical Shift (δ) ppm Solvent

¹⁹F -113.8 Acetone-d₆

¹¹B 29.8 Acetone-d₆

Source: SpectraBase[2]
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Infrared (IR) Spectroscopy
Table 4: FT-IR Spectral Data of 3-Fluorophenylboronic acid

Wavenumber (cm⁻¹) Assignment

3321 O-H stretching (intermolecular H-bonds)

1599, 1578, 1488, 1445 Aromatic C=C stretching

1348 B-O stretching

1288, 1238 In-plane O-H bending

1198 C-F stretching

1088 B-OH stretching

878, 750, 685 Out-of-plane C-H bending

Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy[3]

Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data of 3-Fluorophenylboronic acid

Parameter Value

Molecular Formula C₆H₆BFO₂

Molecular Weight 139.92 g/mol

Exact Mass 140.04448 Da

Major Fragment (m/z) 122 [M-H₂O]⁺

Source: PubChem[4]

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher). The

sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or Acetone-

d₆) in a standard 5 mm NMR tube.

¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent

peak (e.g., DMSO-d₅ at 2.50 ppm).

¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded. Chemical shifts are referenced

to the solvent peak (e.g., Acetone-d₆ at 29.84 and 206.26 ppm).

¹⁹F NMR: ¹⁹F NMR spectra are acquired with proton decoupling. Chemical shifts are typically

referenced externally to a standard such as CFCl₃.

¹¹B NMR: ¹¹B NMR spectra are recorded to observe the boron nucleus. Chemical shifts are

referenced externally to BF₃·OEt₂.

Infrared (IR) Spectroscopy
FT-IR spectra of solid 3-Fluorophenylboronic acid are commonly obtained using the KBr

pellet or Attenuated Total Reflectance (ATR) method.

KBr Pellet Method: A small amount of the finely ground sample is mixed with dry potassium

bromide (KBr) powder. The mixture is then pressed under high pressure to form a

transparent pellet, which is placed in the IR beam.

ATR Method: A small amount of the solid sample is placed directly on the ATR crystal (e.g.,

diamond or zinc selenide), and pressure is applied to ensure good contact. The IR beam is

then passed through the crystal.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, such as Electrospray

Ionization (ESI) or Electron Ionization (EI).
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Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 1 mg/mL).

ESI-MS: The sample solution is infused into the ESI source. The analysis can be performed

in either positive or negative ion mode.

EI-MS: For EI-MS, the sample is introduced into the ion source, often via a direct insertion

probe or after separation by Gas Chromatography (GC).

Visualizing the Spectroscopic Workflow
The logical flow of spectroscopic analysis for a compound like 3-Fluorophenylboronic acid
can be visualized as follows:
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Caption: Workflow for the spectroscopic analysis of 3-Fluorophenylboronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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